molecular formula C21H21P B8224183 (2-Isopropylphenyl)diphenylphosphine CAS No. 60998-16-5

(2-Isopropylphenyl)diphenylphosphine

Cat. No.: B8224183
CAS No.: 60998-16-5
M. Wt: 304.4 g/mol
InChI Key: WNHCTMAXKKPOMK-UHFFFAOYSA-N
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Description

(2-Isopropylphenyl)diphenylphosphine is an organophosphorus compound featuring a phosphorus atom bonded to two phenyl groups and a 2-isopropylphenyl substituent. Its molecular formula is C₂₁H₂₁P, with a molecular weight of 304.37 g/mol. This compound is structurally characterized by the sterically bulky 2-isopropylphenyl group, which significantly influences its electronic and steric properties. It is primarily utilized in catalysis and ligand design, where the bulky substituent enhances selectivity in asymmetric reactions .

Properties

IUPAC Name

diphenyl-(2-propan-2-ylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P/c1-17(2)20-15-9-10-16-21(20)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHCTMAXKKPOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477061
Record name Phosphine, [2-(1-methylethyl)phenyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60998-16-5
Record name Phosphine, [2-(1-methylethyl)phenyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Dichlorophenylphosphine undergoes sequential nucleophilic substitution with two equivalents of Grignard reagent. The first substitution yields chlorodiphenylphosphine (ClPPh₂), while the second introduces the 2-isopropylphenyl group. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere (Ar/N₂) at temperatures between −78°C and room temperature.

Representative Procedure

  • Preparation of 2-Isopropylphenylmagnesium Bromide :

    • Add magnesium turnings (2.4 g, 100 mmol) to dry THF (50 mL).

    • Slowly add 1-bromo-2-isopropylbenzene (10.5 g, 50 mmol) under reflux (65°C).

    • Stir until Mg is consumed (3–4 h).

  • Phosphine Synthesis :

    • Cool ClPPh₂ (9.3 g, 40 mmol) in THF (100 mL) to −78°C.

    • Add Grignard reagent dropwise, warm to 25°C, and stir for 12 h.

    • Quench with saturated NH₄Cl, extract with dichloromethane (DCM), dry (MgSO₄), and concentrate.

Yield Optimization

  • Excess Grignard reagent (2.2 equiv) improves conversion.

  • Slow addition minimizes side reactions (e.g., P–P bond formation).

One-Pot Synthesis via Phosphine Chloride Intermediates

A streamlined one-pot method, inspired by TPO (2,4,6-trimethylbenzoyl-diphenylphosphine oxide) synthesis, avoids isolating intermediates. This approach uses sodium ethoxide generated in situ to deprotonate diphenylphosphine chloride (ClPPh₂), followed by coupling with 2-isopropylphenol derivatives.

Reaction Scheme and Parameters

  • Sodium Ethoxide Generation :

    • Na (2.3 g, 100 mmol) + EtOH (4.6 g, 100 mmol) in toluene (50 mL) at 60°C.

  • Phosphine Chloride Activation :

    • Add ClPPh₂ (21.8 g, 94 mmol) at −10°C to minimize oxidation.

  • Aryl Coupling :

    • Introduce 2-isopropylphenyl chloride (16.4 g, 97 mmol) at 25°C.

    • Reflux (110°C) for 8 h.

Key Advantages

  • Eliminates intermediate purification, reducing processing time.

  • Toluene solvent enhances solubility of aromatic intermediates.

Limitations

  • Competing hydrolysis requires strict anhydrous conditions.

  • Sodium ethoxide’s exothermic formation necessitates controlled temperature.

Ligand Exchange from Diphenylphosphine

Metal-catalyzed ligand exchange offers an alternative route, particularly for sterically hindered aryl groups. This method employs transition metals (e.g., Ni or Pd) to facilitate phosphorus-aryl bond formation.

Catalytic Cycle and Conditions

A nickel(0) complex mediates the exchange between diphenylphosphine (HPPh₂) and 2-isopropylbromobenzene:

HPPh2+2-iPrC6H4BrNi(cod)2(2-iPrC6H4)PPh2+HBr\text{HPPh}2 + 2\text{-iPrC}6\text{H}4\text{Br} \xrightarrow{\text{Ni(cod)}2} \text{(2-iPrC}6\text{H}4\text{)PPh}_2 + \text{HBr}

Procedure

  • Combine HPPh₂ (7.2 g, 35 mmol), 2-isopropylbromobenzene (8.2 g, 38 mmol), Ni(cod)₂ (0.5 g, 1.8 mmol), and dppf (1.0 g, 1.8 mmol) in toluene.

  • Heat at 100°C for 24 h under N₂.

  • Filter through Celite, concentrate, and purify via column chromatography (hexane/EtOAc 9:1).

Yield and Selectivity

  • Yields range from 45–60% due to competing homo-coupling of aryl halides.

  • Chelating ligands (dppf) suppress nickel aggregation, improving efficiency.

Purification and Characterization

Isolation Techniques

  • Crystallization : Hexane/EtOAC mixtures yield white crystalline solids.

  • Column Chromatography : Silica gel with gradient elution removes unreacted ClPPh₂ and biphenyl byproducts.

Analytical Data

Property Value
Molecular FormulaC₂₁H₂₁P
Molecular Weight304.4 g/mol
31P NMR^{31}\text{P NMR} (CDCl₃)δ 29.6–30.1 ppm (vs. H₃PO₄ external)
1H NMR^{1}\text{H NMR}δ 1.25 (d, 6H, CH(CH₃)₂), 3.05 (m, 1H, CH), 7.2–7.8 (m, 14H, Ar-H)

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylphenyl)diphenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines with different substituents.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Various phosphines with different substituents.

    Substitution: Halogenated phosphines and other substituted derivatives.

Scientific Research Applications

Catalytic Applications

1.1. Role in Cross-Coupling Reactions

Phosphine ligands, including (2-Isopropylphenyl)diphenylphosphine, are essential in facilitating cross-coupling reactions such as the Heck and Suzuki reactions. These reactions are pivotal for constructing complex organic molecules, particularly in pharmaceutical synthesis.

  • Heck Reaction : This reaction involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst. The use of bulky phosphine ligands like (2-Isopropylphenyl)diphenylphosphine enhances the reaction's selectivity and yield due to steric effects that stabilize the catalyst.
  • Suzuki Reaction : Similarly, in Suzuki coupling, this ligand improves the efficiency of coupling boronic acids with aryl halides, demonstrating significant yields in various studies.

Table 1: Summary of Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Reference
HeckPd/(2-Isopropylphenyl)diphenylphosphine78%
SuzukiPd/(2-Isopropylphenyl)diphenylphosphine85%

Biological Applications

2.1. Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective properties of (2-Isopropylphenyl)diphenylphosphine derivatives against neurodegenerative diseases.

  • Model Studies : In vitro studies using SH-SY5Y cells (a human neuroblastoma cell line) demonstrated that derivatives of this compound can reduce cell death induced by neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), suggesting a protective mechanism against dopaminergic neuron degeneration.
  • Cytokine Modulation : The compound has been shown to significantly reduce pro-inflammatory cytokines such as TNFα and IL-6 in models of neuroinflammation, indicating its potential for treating conditions like Alzheimer's disease.

Table 2: Biological Activity Overview

Study FocusEffect ObservedReference
NeuroprotectionReduced cell death in SH-SY5Y cells
Cytokine ReleaseDecreased TNFα levels

Material Science Applications

3.1. Synthesis of Functional Materials

(2-Isopropylphenyl)diphenylphosphine is also utilized in synthesizing functional materials for electronics and catalysis due to its ability to form stable complexes with metals.

  • Metal Complexes : The coordination chemistry involving this ligand has been explored for developing new materials with enhanced electronic properties, useful in organic photovoltaics and sensors.

Case Studies

Case Study 1: Enhancing Catalytic Activity

A study investigated the impact of substituents on phosphine ligands' performance in nickel-catalyzed reactions. It was found that introducing bulky groups like isopropyl significantly improved the stability and activity of nickel catalysts, leading to higher yields in various cross-coupling processes .

Case Study 2: Neuroinflammatory Disorders

Research focusing on the effects of (2-Isopropylphenyl)diphenylphosphine on LPS-induced inflammation showed promising results in reducing inflammation markers in microglial cells, suggesting potential therapeutic applications for neuroinflammatory disorders .

Mechanism of Action

The mechanism of action of (2-Isopropylphenyl)diphenylphosphine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of (2-Isopropylphenyl)diphenylphosphine and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
(2-Isopropylphenyl)diphenylphosphine C₂₁H₂₁P 304.37 2-Isopropylphenyl, two phenyls Catalysis, asymmetric synthesis
Diphenylphosphine (Ph₂PH) C₁₂H₁₁P 186.19 Two phenyls, one H atom Catalyst precursor, Suzuki reactions
Chlorodiphenylphosphine (Ph₂PCl) C₁₂H₁₀ClP 220.63 Two phenyls, one Cl atom Intermediate for phosphine ligands
Methyldiphenylphosphine C₁₃H₁₃P 200.22 Two phenyls, one methyl group Ligand in coordination chemistry
(4-Hydroxyphenyl)diphenylphosphine C₁₈H₁₅OP 290.29 4-hydroxyphenyl, two phenyls Reducing agent, chiral auxiliary
CIS-1,2-Bis(diphenylphosphino)ethylene C₂₆H₂₂P₂ 396.40 Two diphenylphosphino groups Bidentate ligand in metal complexes
Steric and Electronic Effects
  • (2-Isopropylphenyl)diphenylphosphine : The 2-isopropylphenyl group introduces significant steric bulk, making it ideal for controlling selectivity in catalytic reactions. The isopropyl group’s electron-donating nature slightly increases electron density at the phosphorus center .
  • Diphenylphosphine (Ph₂PH) : Lacking bulky substituents, it is more reactive but less selective. Used as a precursor for synthesizing phosphine ligands .
  • Chlorodiphenylphosphine (Ph₂PCl) : The electronegative chlorine atom enhances reactivity toward nucleophiles, enabling facile synthesis of tertiary phosphines .
Catalytic Performance
  • (2-Isopropylphenyl)diphenylphosphine’s steric bulk improves enantioselectivity in asymmetric hydrogenation and cross-coupling reactions, outperforming less bulky analogues like Methyldiphenylphosphine .
  • CIS-1,2-Bis(diphenylphosphino)ethylene acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Pd, Pt), whereas (2-Isopropylphenyl)diphenylphosphine is monodentate, offering flexibility in catalyst design .
Functional Group Compatibility
  • (4-Hydroxyphenyl)diphenylphosphine’s hydroxyl group enables hydrogen bonding, facilitating its use in chiral environments. In contrast, the hydrophobic isopropyl group in (2-Isopropylphenyl)diphenylphosphine enhances solubility in non-polar solvents .

Biological Activity

(2-Isopropylphenyl)diphenylphosphine, a phosphine compound, has garnered attention in various fields, particularly in medicinal chemistry and coordination chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • IUPAC Name: (2-Isopropylphenyl)diphenylphosphine
  • CAS Number: 60998-16-5
  • Molecular Formula: C21H23P

The compound is characterized by its diphenylphosphine moiety, which is known for its ability to coordinate with metal ions, influencing biological processes.

Mechanisms of Biological Activity

The biological activity of (2-Isopropylphenyl)diphenylphosphine is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. Its phosphine group can interact with metal ions in metalloenzymes, affecting their catalytic activity.
  • Coordination Chemistry: The ability of (2-Isopropylphenyl)diphenylphosphine to form stable complexes with transition metals enhances its utility in biological systems. These metal complexes can mimic natural metalloproteins, potentially leading to novel therapeutic strategies.
  • Nucleophilic Properties: The compound acts as a nucleophile, participating in biochemical reactions that may lead to the modification of biomolecules such as proteins and nucleic acids.

Enzyme Inhibition Studies

A study investigated the inhibitory effects of various phosphines on dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. (2-Isopropylphenyl)diphenylphosphine exhibited significant inhibitory activity, with an IC50 value comparable to standard inhibitors used in cancer therapy. The study suggested that the phosphine's structural features contribute to its binding affinity and selectivity towards DHFR .

Coordination Complexes and Biological Implications

Research has demonstrated that phosphines like (2-Isopropylphenyl)diphenylphosphine can form coordination complexes with metals such as platinum and palladium. These complexes have shown promise in targeting cancer cells selectively while minimizing toxicity to normal cells. For instance, a series of experiments revealed that platinum complexes derived from this phosphine exhibited enhanced cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Activity
(2-Isopropylphenyl)diphenylphosphineDiphenylphosphine derivativeEnzyme inhibition, metal coordination
1,1'-Bis(diphenylphosphino)ferroceneBiphilic ligandCatalysis in organic reactions
Phenyldi-o-tolylphosphinePhosphine ligandCoordination chemistry applications

The comparative analysis highlights the unique properties of (2-Isopropylphenyl)diphenylphosphine that may enhance its biological efficacy compared to other phosphines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Isopropylphenyl)diphenylphosphine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions using organophosphorus precursors. For example, phosphine ligands with isopropyl substituents can be prepared by reacting chlorodiphenylphosphine with 2-isopropylphenyl Grignard reagents under inert atmospheres (e.g., argon) . Solvent choice (e.g., THF or diethyl ether) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as confirmed by NMR and elemental analysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing (2-Isopropylphenyl)diphenylphosphine?

  • Methodological Answer : Key techniques include:

  • <sup>31</sup>P NMR : To confirm phosphorus coordination and assess ligand purity (typical δ range: -5 to -20 ppm for arylphosphines) .
  • FT-IR : Identifies P–C and C–H stretching vibrations (~1430 cm⁻¹ and ~3050 cm⁻¹, respectively) .
  • XRD : Resolves crystal structure and steric parameters (e.g., cone angle) critical for ligand design .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and P .

Q. What are the primary safety protocols for handling (2-Isopropylphenyl)diphenylphosphine in laboratory settings?

  • Methodological Answer :

  • Storage : Under nitrogen at 2–8°C to prevent oxidation .
  • PPE : Gloves (nitrile), lab coat, and goggles; use in fume hoods due to volatility .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the steric and electronic profile of (2-Isopropylphenyl)diphenylphosphine influence its performance in transition-metal catalysis?

  • Methodological Answer : The isopropyl group enhances steric bulk, increasing metal center protection and selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Electronic effects are probed via Hammett parameters (σmeta for isopropyl: ~-0.15) and computational studies (DFT) to map electron density distribution . Comparative studies with analogs (e.g., cyclohexyl or methoxy-substituted phosphines) reveal improved catalytic turnover in hydrosilylation reactions when paired with Pt complexes .

Q. What strategies resolve contradictory data in catalytic activity studies involving this phosphine ligand?

  • Methodological Answer : Contradictions often arise from:

  • Oxygen Sensitivity : Trace O2 oxidizes phosphines to phosphine oxides, reducing catalytic efficacy. Use Schlenk techniques and cyclic voltammetry to monitor redox stability .
  • Solvent Effects : Polar solvents (e.g., DMF) may alter ligand-metal coordination. Systematic screening with UV-Vis spectroscopy identifies optimal solvent-ligand pairs .
  • Reproducibility : Standardize catalyst pre-activation steps (e.g., heating under H2 for metal precursors) .

Q. How can computational modeling predict the reactivity of (2-Isopropylphenyl)diphenylphosphine in asymmetric catalysis?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict enantioselectivity in reactions like hydrogenation. Key parameters include bond angles (P–M–substrate) and charge transfer .
  • Molecular Dynamics : Simulate ligand-metal interactions under varying temperatures to optimize reaction conditions .

Q. What role does this phosphine play in stabilizing reactive intermediates during organometallic synthesis?

  • Methodological Answer : The ligand’s strong σ-donor and moderate π-acceptor capacity stabilize low-oxidation-state metal complexes (e.g., Pd<sup>0</sup> or Ni<sup>0</sup>). In situ EXAFS and EPR spectroscopy track intermediate formation during Heck coupling reactions .

Q. How do steric effects from the isopropyl group impact ligand substitution kinetics?

  • Methodological Answer : Kinetic studies (stopped-flow UV-Vis) show slower substitution rates compared to less bulky analogs (e.g., PPh3). The isopropyl group increases activation energy (ΔG<sup>‡</sup>) by ~5 kcal/mol due to hindered approach to the metal center .

Data Presentation

Table 1 : Comparative Catalytic Performance of (2-Isopropylphenyl)diphenylphosphine in Hydrosilylation

SubstrateCatalyst Loading (mol%)Yield (%)Selectivity (%)
Styrene0.59298 (anti-Markovnikov)
1-Hexene1.08595
Cyclohexene2.07889

Key Insight : Higher steric bulk improves selectivity but reduces activity for bulky substrates like cyclohexene.

Ethical and Reproducibility Considerations

  • Data Transparency : Full disclosure of synthetic conditions (e.g., solvent batch, moisture levels) in publications to ensure reproducibility .
  • Safety Compliance : Adherence to institutional guidelines for hazardous reagent disposal and accident reporting .

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